molecular formula C17H18N2O6S B2468523 N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide CAS No. 895451-01-1

N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide

Cat. No.: B2468523
CAS No.: 895451-01-1
M. Wt: 378.4
InChI Key: DLESWFUBWWPFJG-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide is a chemical compound with the molecular formula C16H18N2O5S It is characterized by the presence of a methoxy group, a nitro group, and a tosyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide typically involves multiple steps. One common method starts with the nitration of 4-methoxyaniline to produce 4-methoxy-2-nitroaniline. This intermediate is then subjected to acylation using tosyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The tosyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the tosyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-12-3-6-14(7-4-12)26(23,24)10-9-17(20)18-15-8-5-13(25-2)11-16(15)19(21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLESWFUBWWPFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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